molecular formula C14H9FN2 B11885186 6-Fluoro-2-phenylquinazoline

6-Fluoro-2-phenylquinazoline

Cat. No.: B11885186
M. Wt: 224.23 g/mol
InChI Key: GHBQXWJLMIOYQF-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylquinazoline (CAS 1399327-71-9) is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrimidine ring, with a fluorine atom at the 6-position and a phenyl substituent at the 2-position . It belongs to the quinazoline class, which is recognized in medicinal chemistry as a "privileged structure" for drug development due to its wide range of biological activities and presence in over 150 naturally occurring alkaloids . Researchers value this compound as a key synthetic intermediate or scaffold for the design of novel bioactive molecules. Its specific structure-activity relationship (SAR) is significant; the fluorine atom at position 6 and the phenyl ring at position 2 are known to be critical for enhancing various pharmacological properties . The fluorine atom can improve metabolic stability, bioavailability, and binding interactions with biological targets . In particular, this compound derivatives have been extensively investigated as potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and as antimitotic agents that inhibit tubulin polymerization . These mechanisms make such derivatives highly promising in anticancer research, with studies showing potent activity against cell lines such as MCF-7 and MDA-MB-231 . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

6-fluoro-2-phenylquinazoline

InChI

InChI=1S/C14H9FN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H

InChI Key

GHBQXWJLMIOYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 2 Phenylquinazoline and Its Analogues

Historical Synthetic Routes to the Quinazoline (B50416) Core

The foundational syntheses of the quinazoline ring system were established in the late 19th and early 20th centuries. These methods, while historically significant, often required harsh conditions such as high temperatures and lengthy reaction times.

One of the earliest and most fundamental methods is the Griess synthesis , first reported in 1869. This approach involved the reaction of anthranilic acid with cyanogen (B1215507) to produce 2-cyano-3,4-dihydro-4-oxoquinazoline. While not a direct route to 2-substituted quinazolines, it was a pivotal discovery in forming the bicyclic quinazoline framework.

A more versatile and widely recognized classical method is the Niementowski quinazoline synthesis , developed in 1895. This reaction involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone. To obtain the fully aromatic quinazoline ring, subsequent chemical modifications, such as reduction and dehydration, are necessary. For the synthesis of a 2-phenyl derivative, formamide (B127407) would be replaced with benzamide. This method's main drawbacks include the high temperatures required and often moderate yields.

Contemporary Strategies for the Synthesis of 6-Fluoro-2-phenylquinazoline and Related Fluorinated Quinazolines

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the construction of highly functionalized quinazolines like this compound. These strategies prioritize milder reaction conditions, higher yields, and greater molecular diversity.

One-Pot Tandem Cyclization and Condensation Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of 2-arylquinazolines, a common one-pot strategy involves the reaction of 2-aminobenzylamines with aldehydes.

A metal-free approach utilizes an organocatalyst, such as salicylic (B10762653) acid, to promote the oxidative condensation of a 2-aminobenzylamine with an aldehyde using atmospheric oxygen as the oxidant. This process involves an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization to yield the quinazoline product. The use of a substituted 2-aminobenzylamine, such as 2-amino-5-fluorobenzylamine, with benzaldehyde (B42025) would be a direct route to this compound. For instance, the synthesis of 2-(3-Fluorophenyl)quinazoline has been achieved using this methodology, demonstrating its applicability to fluorinated analogues. frontiersin.org

Reactant 1Reactant 2Catalyst/ReagentSolventYield
o-Aminobenzylamine3-Fluorobenzaldehyde4,6-dihydroxysalicylic acid, BF₃·Et₂O1,4-Dioxane60% frontiersin.org
2-Amino-5-fluorobenzylamineBenzaldehydeSalicylic acid derivativeDioxane(Predicted) Good

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. MCRs are prized for their high atom economy and ability to rapidly generate molecular complexity.

A common MCR approach for quinazoline synthesis involves the condensation of a 2-aminoaryl ketone (e.g., 2-amino-5-fluorobenzophenone), an aldehyde (e.g., benzaldehyde), and a nitrogen source like ammonium (B1175870) acetate. This reaction proceeds under oxidative conditions, often mediated by a catalyst, to assemble the quinazoline ring in a single step. This strategy allows for significant variation in all three components, making it a powerful tool for creating libraries of substituted quinazolines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has profoundly impacted the synthesis of aromatic heterocycles. Palladium and copper catalysts, in particular, are instrumental in forming the carbon-carbon and carbon-nitrogen bonds essential for constructing the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly useful for introducing the 2-phenyl group onto a pre-formed quinazoline ring.

In a typical sequence, a halogenated quinazoline, such as 2-chloro-6-fluoroquinazoline, serves as the electrophilic partner. This intermediate can be prepared from the corresponding 6-fluoroquinazolin-4-one. The coupling reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a base furnishes the desired 2-arylquinazoline. This method is highly reliable and tolerates a wide range of functional groups. For example, the synthesis of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline has been accomplished using a Suzuki-Miyaura reaction as a key step, highlighting the utility of this reaction for complex, substituted quinazolines. researchgate.net

SubstrateCoupling PartnerCatalystBaseSolventYield
4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline(3-chloro-4-fluorophenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂ONot specified researchgate.net
2-Chloro-6-fluoroquinazolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O(Predicted) High

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. Copper-catalyzed Ullmann-type couplings and cascade reactions are well-established methods for quinazoline synthesis.

One prominent copper-catalyzed approach involves the reaction of a substituted 2-halobenzonitrile, such as 2-bromo-5-fluorobenzonitrile, with benzamidine (B55565). The reaction, typically catalyzed by copper(I) iodide (CuI) with a ligand like N,N'-dimethylethylenediamine (DMEDA), proceeds via an initial C-N bond formation followed by an intramolecular cyclization to afford the 4-aminoquinazoline derivative. organic-chemistry.org Subsequent deamination would yield the target quinazoline.

Another powerful copper-catalyzed cascade reaction starts from 2-halobenzaldehydes or 2-halophenyl ketones and amidine hydrochlorides. This process allows for the direct formation of the 2-substituted quinazoline ring system in a single, efficient step. Applying this to 2-chloro-5-fluorobenzaldehyde (B1362322) and benzamidine hydrochloride would provide a direct route to this compound.

Reactant 1Reactant 2Catalyst SystemBaseSolvent
2-Bromo-5-fluorobenzonitrileBenzamidineCuI / DMEDAK₂CO₃DMF organic-chemistry.org
2-Chloro-5-fluorobenzaldehydeBenzamidine hydrochlorideCuI / LigandK₂CO₃DMSO

These contemporary methods, characterized by their efficiency and versatility, have largely superseded the classical routes for the synthesis of complex molecules like this compound, enabling chemists to construct this and related fluorinated analogues with greater control and in higher yields.

Iron-Catalyzed Protocols

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis in organic synthesis. In the context of quinazoline synthesis, iron catalysts have been effectively employed in cyclization and coupling reactions. While specific studies focusing solely on the iron-catalyzed synthesis of this compound are not extensively documented, the methodologies applied to analogous quinazolinones provide a strong basis for its synthesis.

One notable approach involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. sci-hub.cat This method has proven effective for a range of substrates, and by employing a 2-halo-5-fluorobenzoic acid and benzamidine, it could be adapted for the synthesis of a 6-fluoro-2-phenylquinazolin-4(3H)-one precursor, which can be further modified to yield this compound. The use of inexpensive iron salts like ferric chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃], coupled with microwave irradiation, significantly reduces reaction times and improves yields. sci-hub.cat

Another relevant iron-catalyzed method is the cross-dehydrogenative coupling (CDC) between N-H and C-H bonds. rsc.org This strategy has been successfully used for the synthesis of 2-aryl quinazolinones from methyl arenes and anthranilamides. rsc.org Extrapolating this to this compound, one could envision a reaction between a suitable 5-fluoroanthranilamide derivative and toluene, catalyzed by an iron salt.

Oxidative Annulation and Dehydrogenation Strategies

Oxidative annulation and dehydrogenation represent atom-economical and efficient strategies for the construction of aromatic heterocycles like quinazolines. These methods often involve the formation of C-N and C-C bonds in a single step, followed by an oxidation event to achieve the aromatic quinazoline ring.

A common approach involves the reaction of 2-aminobenzophenones with benzylic amines. A facile and novel synthesis of 2-phenylquinazolines has been developed via a tandem reaction following sp³ C-H functionalization of benzylic amines with 2-aminobenzophenones. acs.org This metal-free approach provides a direct route to the quinazoline core. acs.org For the synthesis of this compound, this would involve the reaction of 2-amino-5-fluorobenzophenone (B397965) with a suitable benzylamine (B48309) derivative.

Dehydrogenative coupling reactions, often catalyzed by transition metals like ruthenium, provide another powerful tool. nih.govrsc.org These reactions typically involve the coupling of 2-aminophenyl ketones with amines, where the dehydrogenation of an intermediate dihydroquinazoline (B8668462) is a key step. nih.gov While ruthenium is a common catalyst, similar transformations can be envisioned with other transition metals.

Nucleophilic Aromatic Substitution (SNAr) in Quinazoline Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the context of this compound, the fluorine atom at the 6-position can serve as a leaving group, allowing for the introduction of various substituents. However, the quinazoline ring itself is electron-deficient, making the C4 position particularly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.

Numerous studies have reported the regioselective SNAr at the 4-position of 2,4-dichloroquinazolines with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines. nih.gov This high regioselectivity is attributed to the electronic properties of the quinazoline ring system. nih.gov While the fluorine at the 6-position is generally less reactive than a chlorine at the 4-position, its substitution can be achieved under more forcing conditions or with highly reactive nucleophiles. The reactivity of fluoroarenes in SNAr reactions is well-established, with fluorine often being a surprisingly good leaving group due to the high polarization of the C-F bond. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.netnih.govsemanticscholar.org The synthesis of quinazolines and their derivatives has significantly benefited from this technology. nih.govnih.govsemanticscholar.org

A key application of microwave assistance is in the acceleration of condensation and cyclization reactions. For instance, the synthesis of N-aryl heterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines is significantly faster under microwave irradiation. nih.gov Similarly, the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from methyl anthranilate and iso(thio)cyanates is efficiently achieved using microwaves. tandfonline.com

A multi-step synthesis of 3-amino-2-phenylquinazolin-4(3H)-one, a related analogue, has been efficiently performed using microwave irradiation for the final cyclization step, reducing the reaction time from hours to minutes. researchgate.neteurekaselect.com This highlights the potential of microwave-assisted synthesis for the rapid and efficient production of this compound from appropriate precursors.

Metal-Free and Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of metal-free and environmentally benign synthetic methods for quinazolines. mdpi.comchemistryviews.orgnih.govresearchgate.netrsc.orgnih.gov

Metal-free oxidative cyclization is a prominent green strategy. For example, the synthesis of fused polycyclic quinazolinones can be achieved using (NH₄)₂S₂O₈ as an oxidant, avoiding the need for metal catalysts. chemistryviews.org Another approach involves the iodine-catalyzed oxidative C-H amination of 2-aminobenzophenones with benzylamines under solvent-free conditions, using oxygen as the oxidant. mdpi.com

The use of ionic liquids as recyclable and non-volatile solvents is another hallmark of green chemistry. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully carried out in ionic liquids or ionic liquid-water systems without the need for an additional catalyst. rsc.org Furthermore, the synthesis of 6-aryl-5,6-dihydrobenzo sci-hub.catnih.govimidazo[1,2-c]quinazoline derivatives in ionic liquids under catalyst-free conditions has also been reported, demonstrating the versatility of these green solvents. researchgate.net

Mechanistic Investigations of this compound Formation and Related Quinazolines

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The formation of the quinazoline ring system, including this compound, typically proceeds through a cyclocondensation reaction.

Detailed Cyclocondensation Mechanisms

The classical Friedlaender annulation provides a fundamental model for quinazoline synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, followed by a cyclodehydration step. mdpi.com

In the context of this compound synthesis from 2-amino-5-fluorobenzophenone and a suitable nitrogen source (like formamide or an equivalent), the mechanism is believed to initiate with the formation of an imine or a related intermediate. This is followed by an intramolecular cyclization where the nitrogen of the amino group attacks the carbonyl carbon. Subsequent dehydration then leads to the formation of the aromatic quinazoline ring.

C-H Functionalization Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. In the synthesis of 2-arylquinazolines and their analogues, transition metal-catalyzed C-H functionalization, particularly arylation, provides a direct route to introduce the 2-phenyl group or other aryl substituents. Palladium catalysis is frequently employed for these transformations.

The general mechanism for palladium-catalyzed C-H arylation often involves a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond. For quinazolinone scaffolds, the heterocyclic core itself can act as a directing group. The catalytic cycle typically begins with a ligand-directed C-H activation step to form a cyclopalladated intermediate. This intermediate can then react with an arylating agent, such as an aryl halide or diaryliodonium salt, through processes like oxidative addition followed by reductive elimination, to form the new C-C bond and regenerate the active catalyst.

In some protocols, a Pd(II)/Pd(IV) catalytic cycle is proposed, where the initial palladacycle is oxidized to a Pd(IV) species before C-C bond-forming reductive elimination occurs. Another pathway involves a Pd(II)/Pd(0) cycle, where the functionalization happens via reductive elimination from the Pd(II) intermediate, followed by re-oxidation of the resulting Pd(0) species. For instance, palladium-catalyzed C-H arylation of 2-aryl-quinazolin-4(3H)-ones has been achieved using diaryliodonium salts, leading to the formation of quinazolinone-fused phenanthridinones through a sequential intermolecular C-H arylation and intramolecular C-H amidation.

Catalyst/ReagentDirecting GroupFunctionalization TypeReference
Pd(OAc)₂Quinazolinone CoreArylation, Acetoxylation, Methoxylation
Rhodium(III)Quinazolinone CoreAmination
PalladiumPyridine, Oxime EtherIntermolecular Amination

Oxidative Coupling Reaction Mechanisms

Oxidative coupling reactions provide a direct and efficient method for constructing the quinazoline framework by forming C-C or C-N bonds from two C-H bonds or a C-H and an N-H bond. These reactions are often promoted by transition metal catalysts, such as copper or iron, and utilize an oxidant to facilitate the coupling process.

Copper-Catalyzed Oxidative Coupling: Copper catalysts are effective in promoting the oxidative coupling of various substrates to yield quinazoline derivatives. One notable approach involves the coupling of quinazoline 3-oxides with partners like unactivated aldehydes or formamides. For example, the reaction between quinazoline 3-oxides and aldehydes can furnish quinazoline ketones. This transformation represents a cross-dehydrogenative coupling between the Csp²–H of the quinazoline 3-oxide and the Csp²–H of the aldehyde.

The mechanism for the copper-catalyzed oxidative coupling of quinazoline 3-oxides and formamides to produce O-quinazolinic carbamates is proposed to involve a sequence of radical addition, Baeyer–Villiger oxidation, and intramolecular acyl transfer. Another copper-catalyzed pathway involves a cascade reaction of (2-bromophenyl)methylamines with amides, proceeding through a sequential Ullmann-type coupling and subsequent aerobic oxidation to form the quinazoline ring.

Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC): Iron catalysis offers a cost-effective and environmentally benign alternative for synthesizing quinazolinone derivatives. A prominent example is the iron-catalyzed cross-dehydrogenative coupling between the N-H bond of anthranilamides and the benzylic sp³ C-H bond of methyl arenes. The reaction is typically initiated by an oxidant like di-t-butyl peroxide, which facilitates the C-H functionalization of the methyl arene. This is followed by an amination and aerobic oxidation sequence to complete the quinazolinone ring formation.

Catalyst SystemReactantsProduct TypeKey FeaturesReference
CopperQuinazoline 3-oxides + Unactivated AldehydesQuinazoline KetonesCross-dehydrogenative coupling of two C-H bonds
CopperQuinazoline 3-oxides + FormamidesO-Quinazolinic CarbamatesRadical addition, Baeyer-Villiger oxidation
CuI / K₂CO₃(2-Bromophenyl)methylamines + AmidesQuinazoline DerivativesUllmann-type coupling and aerobic oxidation
Iron / DTBPAnthranilamides + Methyl Arenes2-Aryl QuinazolinonesCross-dehydrogenative coupling (CDC) of N-H and C-H bonds

Role of Intermediates in Quinazoline Synthesis (e.g., Schiff Bases, Quinazoline 3-Oxides)

Schiff Bases: Schiff bases, or imines, are crucial intermediates in numerous synthetic routes toward quinazolines. They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. In quinazoline synthesis, a common strategy involves the reaction of a 2-aminobenzylamine or a related derivative with an aldehyde. The resulting Schiff base intermediate can then undergo cyclization and subsequent oxidation to yield the aromatic quinazoline ring system. For example, a copper-catalyzed sequence can involve the formation of a Schiff base from 2-(2-halophenyl)-1H-indoles and (aryl)methanamines, which then undergoes aerobic oxidative C-H amination. The toxophoric azomethine group (-HC=N-) is the defining feature of a Schiff base, formed by nucleophilic addition.

Quinazoline 3-Oxides: Quinazoline 3-oxides are highly valuable and versatile intermediates in the synthesis of quinazolines and other related heterocyclic compounds. The most common method for their synthesis involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. Another pathway involves the reaction of 2-aminobenzaldoxime with aldehydes, where an initial nucleophilic addition forms a Schiff base intermediate that cyclizes to a dihydroquinazoline 3-oxide, which is then oxidized to the final product.

Once formed, quinazoline 3-oxides can undergo a variety of chemical transformations. They are key precursors in copper-catalyzed oxidative coupling reactions, as described previously, to introduce functional groups at the C2 position. Furthermore, they can be converted into quinazolin-4(3H)-ones through reactions with primary amines in the presence of an oxidant like tert-butyl hydroperoxide. Their reactivity makes them pivotal building blocks for accessing a wide range of substituted quinazoline analogues.

IntermediateFormation MethodRole in SynthesisSubsequent TransformationReference
Schiff Base Condensation of a primary amine and a carbonyl compoundPrecursor to the quinazoline ringIntramolecular cyclization followed by oxidation
Quinazoline 3-Oxide Intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximesVersatile intermediate for functionalizationOxidative coupling, conversion to quinazolinones
Schiff Base Reaction of 3-amino-2-phenyl quinazolin-4(3H)-one with aldehydesFormation of quinazolinone Schiff base derivativesFurther biological evaluation
Quinazoline 3-Oxide Reaction of 2-aminobenzaldoxime with aldehydesForms a dihydroquinazoline 3-oxide intermediateOxidation to aromatic quinazoline 3-oxide

Spectroscopic and Structural Elucidation of 6 Fluoro 2 Phenylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy data (e.g., COSY, HSQC, HMBC) for 6-Fluoro-2-phenylquinazoline are not available. This information is crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

An experimental IR spectrum detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups and bonds within this compound could not be found. This includes key absorptions for C-F stretching, C=N stretching of the quinazoline (B50416) ring, and aromatic C-H and C=C vibrations.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

While the theoretical molecular mass can be calculated, specific experimental mass spectrometry data, including the molecular ion peak (M+) and the m/z values of key fragments, are not available. This information is essential for confirming the molecular formula and proposing a fragmentation pattern.

X-ray Crystallography for Solid-State Molecular Architecture

No published crystal structure for this compound exists in crystallographic databases. Consequently, the following detailed analyses are not possible:

Identification and Characterization of Intermolecular Interactions:An analysis of the crystal packing and the specific non-covalent interactions (such as π-stacking, C-H···N, or halogen bonding) that govern the supramolecular structure cannot be performed.

Should peer-reviewed research detailing the synthesis and characterization of this compound become available, this article can be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic transitions within a molecule. For quinazoline derivatives, the absorption spectra typically reveal characteristic bands corresponding to π-π* and n-π* transitions. The position and intensity of these absorption bands are influenced by the molecular structure, the solvent, and the substituents on the quinazoline core.

In a study of quinazoline derivatives, compounds BG1189 and BG1190 exhibited distinct absorption peaks when dissolved in water. These absorption bands are representative of the electronic transitions within the quinazoline ring system. nih.gov The absorption band at a lower wavelength with high absorbance can be attributed to a π–π* transition. nih.gov

A theoretical study on 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) and its derivatives HQS and HQSe showed that substitutions on the quinazoline structure significantly affect the absorption spectra. The calculated absorption peaks for HQ, HQS, and HQSe were at 277 nm, 326 nm, and 354 nm, respectively, indicating a red-shift with the introduction of sulfur and selenium atoms. nih.gov

The following table summarizes the UV-Vis absorption data for some quinazoline derivatives.

CompoundSolventAbsorption Maxima (λmax, nm)Reference
BG1189Water209, 224, 318 nih.gov
BG1190Water207, 224, 314 nih.gov
HQTheoretical277 nih.gov
HQSTheoretical326 nih.gov
HQSeTheoretical354 nih.gov

Photophysical Characterization of this compound and its Derivatives

The photophysical properties of this compound and its derivatives, particularly their emission characteristics, are of significant interest for applications in fluorescent materials and probes.

The emission spectra of quinazoline derivatives are sensitive to their molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. In a study of push-pull 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives, the emission maxima were observed to shift depending on the polarity of the solvent. For instance, the emission maximum of one derivative was at 437 nm in toluene, while in the more polar solvent acetonitrile, it shifted to 526 nm. This red-shift is indicative of a more polarized excited state in polar solvents.

The fluorescence quantum yield, a measure of the efficiency of the emission process, also varies with the solvent and molecular structure. For some quinazoline-based fluorescent probes, reasonable fluorescence quantum yields have been reported, with one derivative exhibiting a quantum yield as high as 42%. nih.gov The solvent can have a dramatic effect on fluorescence; for example, some hydroxyl coumarin derivatives of quinazoline show strong fluorescence in water, which is quenched in methanol and ethanol. nih.gov

The table below presents the emission data for selected 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives in different solvents.

Compound DerivativeSolventEmission Maxima (λem, nm)
3aToluene437
3aAcetonitrile526
3bToluene433
3bAcetonitrile524
3eToluene486
3eAcetonitrile583

While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some quinazoline derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). rsc.orgnih.gov In AIE-active compounds, the emission intensity is significantly enhanced in the aggregated state.

A study on quinolone–quinazoline conjugates (Q1–Q3) demonstrated AIE behavior in a mixture of tetrahydrofuran (THF) and water. rsc.org These compounds showed weak or no emission in pure THF but displayed a dramatic enhancement in fluorescence intensity upon the addition of water, a poor solvent, which induced aggregation. For instance, compound Q1 exhibited enhanced emission at around 480 nm in a THF/water mixture with a 90% water fraction. rsc.org

Computational and Theoretical Studies of 6 Fluoro 2 Phenylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can determine electron distribution, molecular energy, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. irjweb.comsemanticscholar.org A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's properties. nih.govirjweb.com

Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. nih.govsemanticscholar.org

Kinetic Stability: A large HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity because more energy is required to remove an electron from the HOMO and transfer it to the LUMO. semanticscholar.org

Polarizability: Molecules with a small energy gap are generally more polarizable. nih.govsemanticscholar.org

For quinazoline (B50416) derivatives, DFT calculations are employed to determine these energy values and predict their reactivity. The analysis helps in understanding how substituents on the quinazoline core can modify the electronic properties and, consequently, the biological activity of the molecule.

Table 1: Relationship between HOMO-LUMO Energy Gap and Molecular Properties

HOMO-LUMO Gap (ΔE) Implied Property Description
Small High Reactivity Less energy is required for electronic transitions, making the molecule more likely to react.
Large High Stability The molecule resists changes to its electron configuration, indicating lower reactivity.

| Small | High Polarizability | The electron cloud is more easily distorted by an external electric field. |

Theoretical calculations can accurately predict various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy. These values are essential for understanding the stability and spontaneity of chemical reactions involving 6-Fluoro-2-phenylquinazoline.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its relative polarity. It helps in identifying the regions that are rich or deficient in electrons.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These are often associated with electronegative atoms like nitrogen and oxygen. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

By analyzing the MEP map of this compound, researchers can predict sites for intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Quantum chemical methods, particularly DFT, can be used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. nih.gov By calculating the vibrational frequencies corresponding to the different normal modes of a molecule, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands. nih.govnsf.govnih.gov For complex molecules like this compound, theoretical predictions are invaluable for interpreting experimental spectroscopic results. The calculations are typically performed at the B3LYP level of theory with a suitable basis set, such as 6-31G+(d,p). nih.gov

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. youtube.com It is a direct measure of bond strength. youtube.com Theoretical BDE analysis is crucial for predicting the reactivity of a molecule and understanding reaction mechanisms. DFT calculations have been shown to provide reliable BDE values. mdpi.com

For quinazoline derivatives, BDE calculations can rationalize reaction selectivity. For instance, in halogenated quinazolines, the relative BDEs of different carbon-halogen bonds can determine which bond is more likely to break during a chemical reaction, such as a cross-coupling reaction. mdpi.com DFT calculations on a related compound, 2-aryl-4-chloro-6-iodoquinazoline, revealed that the Csp²-I bond is significantly weaker than the C(4)-Cl bond, explaining the observed reactivity at the iodine-substituted position. mdpi.com

Table 2: Calculated Bond Dissociation Energies (BDE) for Halogenated Quinazolines

Compound Bond BDE (kcal/mol) Computational Method
2-Aryl-4-chloro-6-iodoquinazoline Csp²-I 66.45 B3LYP/6-311G(d) mdpi.com
2-Aryl-4-chloro-6-iodoquinazoline C(4)-Cl 83.14 B3LYP/6-311G(d) mdpi.com

This data is for related quinazoline structures and illustrates the application of BDE analysis.

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

Molecular docking studies are instrumental in understanding how derivatives of this compound might interact with biological targets. These studies provide insights into the binding affinity, orientation, and conformation of the ligand within the active site of a protein. nih.govjournalcra.com

Quinazoline derivatives are known to target several important proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and tubulin. nih.govnih.govnih.gov Docking simulations can elucidate the specific interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding pocket. ekb.egbiorxiv.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Aromatic rings of the ligand and protein residues can stack on top of each other.

The results of docking studies are often expressed as a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. journalcra.com By analyzing the binding modes of a series of derivatives, researchers can establish a Structure-Activity Relationship (SAR), guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, docking studies on fluoroquinazolinone derivatives have been used to correlate their binding affinity with their observed cytotoxic activity against cancer cell lines. nih.gov

Table 3: Example of Molecular Docking Data for Quinazoline Derivatives

Derivative Class Protein Target Key Interacting Residues Type of Interaction Reference
4-Anilinoquinazolines VEGFR-2 Cys919, Asp1046 Hydrogen Bonds journalcra.com
4-Anilinoquinazolines EGFR Met793, Thr790 Hydrogen Bonds journalcra.combiorxiv.org
Fluoroquinazolinones EGFR Met793 Hydrogen Bond nih.gov
Fluoroquinazolinones Tubulin Cys241, Val318 Hydrogen Bonds, Hydrophobic nih.gov

This table presents generalized findings from studies on various quinazoline derivatives to illustrate the type of data obtained from docking studies.

Prediction of Binding Affinities for Biological Targets

The prediction of binding affinity is a cornerstone of computational drug design, enabling the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation. For derivatives of this compound, molecular docking simulations are frequently employed to predict their binding modes and affinities for various biological targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.

In a study focusing on fluoroquinazolinone derivatives, which share the core structure of this compound, molecular docking was utilized to understand their interaction with the EGFR active site (PDB ID: 1M17). The docking scores, which are indicative of binding affinity, were calculated for a series of these compounds. For instance, a derivative, 3-(3-Iminoindolin-2-one)-6-fluoro-2-(4-flurophenyl)quinazoline-4(3H)-one, demonstrated a significant binding affinity, which correlated with its potent cytotoxic activity against cancer cell lines. nih.gov The interactions observed in these simulations typically involve hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding pocket of EGFR, such as Met769. nih.gov

The binding affinities for a selection of fluoroquinazoline derivatives targeting EGFR are presented below. It is important to note that these are analogues of this compound, and their binding affinities provide an inferential basis for the potential interactions of the parent compound.

Compound AnalogueTargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
3-(3-Iminoindolin-2-one)-6-fluoro-2-(4-flurophenyl)quinazoline-4(3H)-oneEGFR-8.5Met769, Leu718, Val726
3-(4-Nitrobenzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-oneEGFR-7.9Met769, Cys773, Leu844
3-(4-Methylbenzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazoline-4(3H)-oneEGFR-8.2Met769, Leu718, Gly796

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the complex and the conformational changes that occur over time. MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding thermodynamics.

For quinazoline derivatives, MD simulations have been instrumental in assessing the stability of their complexes with target proteins like EGFR. nih.gov These simulations typically track the root-mean-square deviation (RMSD) of the protein and ligand atoms over a specified time, with lower and more stable RMSD values indicating a stable complex.

In studies of related quinazoline-based EGFR inhibitors, MD simulations have shown that the quinazoline core remains well-positioned within the ATP-binding site, stabilized by key hydrogen bonds and hydrophobic interactions throughout the simulation. nih.gov The fluorine atom at the 6-position, as in this compound, is often predicted to enhance binding by forming favorable interactions with the protein or by modulating the electronic properties of the quinazoline ring system.

A summary of typical MD simulation parameters and findings for quinazoline-EGFR complexes is provided in the table below.

ParameterTypical Value/Observation
Simulation Time50-100 ns
Protein RMSDStable trajectory with fluctuations typically < 2 Å
Ligand RMSDStable within the binding pocket, with minor conformational adjustments
Key Interactions MaintainedHydrogen bonds with hinge region residues (e.g., Met769)

In Silico Design Principles for Optimizing this compound Analogues

The insights gained from molecular docking and MD simulations form the basis for the rational, in silico design of optimized analogues. For the this compound scaffold, several design principles can be derived from computational studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) studies on 2,4-disubstituted 6-fluoroquinolines have identified key physicochemical properties that correlate with biological activity. nih.gov These models suggest that modifications to the substituents at the 2- and 4-positions of the quinoline (B57606)/quinazoline ring can significantly impact potency. For instance, descriptors related to ring count and topological charge indices have been shown to be important for the antiplasmodial activity of 6-fluoroquinolines. nih.gov

Based on docking and QSAR studies of quinazoline derivatives, the following in silico design principles can be proposed for the optimization of this compound analogues:

Modification of the 2-phenyl group: Introducing substituents on the phenyl ring can modulate binding affinity and selectivity. Electron-withdrawing or electron-donating groups can be strategically placed to form additional interactions with the target protein.

Substitution at the 4-position: The 4-position of the quinazoline ring is often a key point for modification to enhance interactions within the ATP-binding pocket of kinases like EGFR. Small, hydrogen-bonding groups can be beneficial.

Bioisosteric replacement: The fluorine atom at the 6-position is generally considered favorable. However, its replacement with other small, electronegative groups could be explored to fine-tune the electronic properties and metabolic stability of the molecule.

Scaffold hopping: While maintaining the core quinazoline structure, computational approaches can be used to explore alternative heterocyclic scaffolds that mimic the binding mode of this compound.

The table below summarizes some of the key in silico design considerations for optimizing analogues of this compound.

Modification StrategyRationale from Computational StudiesPotential Outcome
Substitution on the 2-phenyl ringExploit additional binding pockets and interactions.Increased potency and/or selectivity.
Functionalization of the quinazoline N1 or N3 positionsFormation of new hydrogen bonds with the target.Enhanced binding affinity.
Introduction of polar groupsImprove solubility and pharmacokinetic properties.Better drug-like characteristics.

Structure Activity Relationships Sar in 6 Fluoro 2 Phenylquinazoline Research

Impact of Fluoro Substitution on the Biological Activity Profile and Reactivity

The introduction of a fluorine atom at the C-6 position of the quinazoline (B50416) core has a profound effect on the molecule's biological and chemical characteristics. Fluorine's high electronegativity and small size allow it to serve as a versatile tool for modulating a compound's properties.

In the context of biological activity, the 6-fluoro substitution has been instrumental in the development of dual-acting anti-inflammatory agents. Research on a series of 6-fluoroquinazolines demonstrated that this substitution could yield compounds with inhibitory activities against both tumor necrosis factor-alpha (TNF-α) production and T cell proliferation. nih.gov Similarly, novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have shown promise as antifungal agents.

The impact of the 6-fluoro group is summarized in the table below:

Property Effect of 6-Fluoro Substitution Example Biological Activity
Electronic Nature Strong electron-withdrawing groupModulation of kinase binding affinity mdpi.com
Binding Interactions Can act as a hydrogen bond acceptorEnhanced enzyme inhibition
Metabolic Stability Often blocks metabolic oxidation at the C-6 positionIncreased bioavailability (in some cases)
Pharmacological Profile Can confer unique or dual activitiesAnti-inflammatory (TNF-α/T-cell inhibition) nih.gov, Antifungal cbijournal.com

Influence of Substituents on the Phenyl Moiety at C-2 on Pharmacological Efficacy

The phenyl ring at the C-2 position of the 6-fluoroquinazoline (B579947) core serves as a critical vector for modification, allowing for extensive exploration of the SAR. Alterations to this moiety can dramatically affect pharmacological efficacy by influencing how the molecule fits into and interacts with its biological target.

Studies have consistently shown that the nature and position of substituents on this phenyl ring are vital for activity. For example, in the pursuit of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the presence of electron-withdrawing groups on the terminal benzene (B151609) ring was found to elevate inhibitory activity. mdpi.com Specifically, compounds with halogen substitutions, such as chloro or bromo groups, on the C-2 phenyl ring displayed higher potencies as kinase inhibitors. mdpi.com One study found that a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) derivative was particularly effective. mdpi.com

The following table details the influence of various substituents on the C-2 phenyl ring:

Table 1: SAR of C-2 Phenyl Ring Substitutions
Substituent Type Position on Phenyl Ring Impact on Activity Target Class Example
Halogens (Cl, Br) meta Increased inhibitory activity mdpi.com Kinases (e.g., Aurora A)
Electron-Withdrawing Groups General Elevated inhibitory activity mdpi.com Kinases (e.g., EGFR, VEGFR2)
Unsubstituted - Lower activity compared to halogenated analogs mdpi.com Kinases (e.g., Aurora A)

These findings underscore that the electronic properties of the substituent on the C-2 phenyl ring are a key determinant of biological activity. Electron-withdrawing groups appear to enhance interactions with enzyme targets, leading to improved pharmacological efficacy.

Role of Substitutions at the Quinazoline Core Positions (C-4, C-6, C-8) on Activity and Selectivity

Modifications at other positions of the quinazoline nucleus, particularly C-4, C-6, and C-8, are crucial for modulating biological activity and achieving selectivity.

C-4 Position: The C-4 position is a common site for introducing diverse chemical groups to alter a compound's properties. In the development of anti-inflammatory 6-fluoroquinazolines, attaching a 3,4-(methylenedioxy)phenyl moiety at the C-4 position resulted in a compound with potent dual inhibitory activity against TNF-α production and T-cell proliferation. nih.gov The substitution at C-4 is often used to introduce side chains that can form key interactions with the target protein or improve the molecule's pharmacokinetic profile.

C-6 and C-8 Positions: These positions are critical hotspots for substitution, and the introduction of halogens has proven to be a particularly effective strategy. SAR studies on quinazolinone derivatives have revealed that the presence of a halogen atom, such as iodine or fluorine, at the C-6 and C-8 positions can significantly improve antimicrobial activity. nih.gov For certain 2,4,6-trisubstituted quinazolines, however, an iodo-group at C-6 was found to be detrimental to activity, highlighting the context-dependent nature of SAR. nih.gov In a series of Aurora A kinase inhibitors, an 8-fluoro substitution was shown to provide an additional inhibitory effect compared to its non-fluorinated counterpart. mdpi.com

The comparative effects of different substituents at the C-6 position demonstrate how this site can be used to fine-tune activity. While a 6-fluoro group has been linked to anti-inflammatory and antifungal properties nih.govcbijournal.com, a 6-nitro group has been utilized in the design of potent EGFR inhibitors for anticancer applications. nih.gov

Table 2: Impact of Quinazoline Core Substitutions

Position Substituent Type Observed Effect Therapeutic Area
C-4 Substituted Phenyl Rings Can confer dual activity nih.gov Anti-inflammatory
C-4 Amine/Substituted Amines Can improve activity nih.gov Antimicrobial
C-6 Fluorine Confers anti-inflammatory, antifungal, and kinase inhibitory activity nih.govmdpi.comcbijournal.com Inflammation, Fungal Infections, Cancer
C-6 Iodine Can be detrimental or beneficial depending on the scaffold nih.govnih.gov Antimicrobial
C-6 Nitro Used in potent EGFR inhibitors nih.gov Cancer

Correlation between Molecular Conformation, Crystal Packing, and Biological Activity

The biological activity of a molecule like 6-fluoro-2-phenylquinazoline is intrinsically linked to its three-dimensional structure (conformation) and how it interacts with other molecules. nih.gov The specific shape a molecule adopts determines its ability to fit into the binding site of a target protein, akin to a key fitting into a lock.

Molecular Conformation: The spatial arrangement of atoms in a molecule is not rigid and can be influenced by the surrounding environment. nih.gov Theoretical methods, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, help determine the preferred conformations of a molecule in solution. nih.gov This conformational preference is critical, as only specific conformations may be "active" and capable of binding effectively to a biological target.

Crystal Packing: X-ray crystallography provides a static snapshot of a molecule's conformation in the solid state and reveals how multiple molecules arrange themselves into a crystal lattice. nih.gov This "crystal packing" is governed by a network of intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯O), π–π stacking, and, in the case of fluorinated compounds, C–H⋯F interactions. rsc.org While the conformation in a crystal can be heavily influenced by packing forces, it provides invaluable insight into the types of non-covalent interactions the molecule is capable of forming. nih.govrsc.org These same interaction motifs are often replicated in the binding event between the drug molecule and its protein target. Therefore, understanding the crystal packing can help rationalize binding modes and guide the design of derivatives with improved affinity.

The relationship can be summarized as follows:

Molecular Conformation dictates the 3D shape available for binding.

Crystal Packing reveals the key intermolecular interactions that stabilize the structure.

Biological Activity is the result of a specific, active conformation engaging in favorable intermolecular interactions within a target's binding site.

Electronic and Steric Effects of Substituents on Intramolecular Charge Transfer and Photophysical Properties

The electronic and steric properties of substituents on the this compound scaffold govern not only its biological activity but also its fundamental physicochemical characteristics, including its photophysical properties.

Electronic Effects: These effects relate to how a substituent alters the distribution of electron density within the molecule. The fluorine atom at C-6, for example, is a strong electron-withdrawing group. Such groups can change the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov The introduction of strong electron-withdrawing groups can significantly impact the kinetics of chemical reactions and the strength of binding to metallic ions or biological targets. researchgate.net These electronic perturbations also influence the molecule's ability to undergo intramolecular charge transfer (ICT), a process where an electron is moved from an electron-rich part of the molecule to an electron-poor part upon excitation with light. researchgate.net

Photophysical Properties: The combination of electronic and steric effects determines a molecule's photophysical properties—its interaction with light. The energy difference between the HOMO and LUMO dictates the wavelength of light the molecule absorbs. Subsequent processes, such as fluorescence or phosphorescence, are influenced by the efficiency of ICT and other non-radiative decay pathways. cmu.edu By systematically varying substituents, it is possible to tune these properties. For example, modifying the steric and electronic nature of ligands in copper(I) complexes has been shown to shift emission maxima and alter excited-state lifetimes. cmu.edu Similarly, for this compound derivatives, changing substituents on the phenyl ring or the quinazoline core would modulate the ICT character and, consequently, their absorption and emission spectra.

Biological and Pharmacological Research Applications of 6 Fluoro 2 Phenylquinazoline in Vitro Studies

Anti-Infective Properties of 6-Fluoro-2-phenylquinazoline Derivatives

Derivatives of this compound have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. These studies highlight the versatility of this chemical scaffold as a foundation for developing new anti-infective agents.

The antibacterial potential of quinazoline (B50416) derivatives has been a subject of considerable research, with studies targeting various bacterial strains. nih.gov A series of 1,2,4-triazole (B32235) Mannich base derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety was synthesized and evaluated for antimicrobial activity against phytopathogenic bacteria. nih.gov Several of these compounds demonstrated excellent in vitro antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight. nih.gov Notably, compounds 4c , 4f , 4j , and 7j exhibited potent activity, with EC50 values significantly superior to the commercial bactericide bismerthiazol. nih.gov Compound 4f , in particular, was found to be approximately five times more active than bismerthiazol, suggesting its potential as a lead compound for developing new agricultural bactericides. nih.gov

The mechanism of action for some quinazoline derivatives involves the inhibition of bacterial efflux pumps, which are a significant cause of antibiotic resistance. Certain quinazoline derivatives have been shown to act as NorA efflux pump inhibitors in resistant Staphylococcus aureus strains, thereby restoring the efficacy of existing antibiotics. mdpi.com

Table 1: In Vitro Antibacterial Activity of 6-Fluoroquinazoline (B579947) Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
CompoundEC50 (µg/mL) nih.gov
4c 23.6
4f 18.8
4j 23.4
7j 24.3
Bismerthiazol (Reference)92.4

Research has also focused on the antifungal properties of this class of compounds. A series of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized and showed promising antifungal activities. nih.govcbijournal.com In in vitro tests, compounds 3a , 3g , and 3h from this series demonstrated high inhibitory effects against the mycelial growth of several pathogenic fungi, with EC50 values ranging from 8.3 to 64.2 µg/mL. nih.gov

The proposed mechanism for some of these derivatives involves disrupting the fungal cell membrane and interfering with essential cellular components. For instance, after treatment with compound 3g , researchers observed an increase in the permeability of the cell membrane of Fusarium oxysporum, leading to malformation of the hyphae and condensation of the endosome. nih.gov Additionally, 1,2,4-triazole Mannich base derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety have shown good antifungal activities against Gibberella zeae. nih.gov

Table 2: In Vitro Antifungal Activity of S-Substituted 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives
CompoundTarget FungiEC50 Range (µg/mL) nih.gov
3a Various Fungi8.3 - 64.2
3g Various Fungi8.3 - 64.2
3h Various Fungi8.3 - 64.2

The quinazoline scaffold is a key component in a variety of compounds tested for antiviral efficacy. Studies on 2-phenyl quinazoline-4(3)H-ones, which share the core structure, have revealed broad-spectrum antiviral activity. nih.gov A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were evaluated against a wide panel of viruses. nih.gov These compounds were tested against herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and various influenza strains (A H1N1, A H3N2, B), among others. nih.govinternationalscholarsjournals.com

Furthermore, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been designed and evaluated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Within this series, compounds M₂ and M₆ demonstrated significant protection activities against TMV in vivo, with EC50 values of 138.1 and 154.8 µg/mL, respectively, which were superior to the reference drug Ribavirin (436.0 µg/mL). nih.gov Although not all tested compounds contained the 6-fluoro substitution, the promising results from these related scaffolds underscore the potential of this compound derivatives as a basis for new antiviral drug discovery. nih.gov

Table 3: Antiviral Activity of 4-Thioquinazoline Derivatives against Tobacco Mosaic Virus (TMV)
CompoundEC50 (µg/mL) nih.gov
M₂ 138.1
M₆ 154.8
Ribavirin (Reference)436.0

The development of new antimalarial agents is critical due to widespread drug resistance. The quinazoline scaffold has been explored for this purpose. A recent study focused on quinazolinone-2-carboxamide derivatives as novel, orally efficacious antimalarials. acs.org Through a structure-activity relationship (SAR) campaign, compound 19f was identified as a potent inhibitor of Plasmodium falciparum growth. acs.org This compound exhibited a mean IC50 value of 0.025 µM against the Pf 3D7 strain and showed no cross-resistance when tested against a panel of laboratory strains with mutations in known antimalarial drug targets. acs.org While this specific study did not focus on 6-fluoro derivatives, it highlights the significant potential of the broader quinazolinone class in antimalarial research.

Table 4: In Vitro Antiplasmodial Activity of Quinazolinone Derivative 19f
CompoundTarget StrainMean IC50 (µM) acs.org
19f P. falciparum 3D70.025
Chloroquine (Reference)P. falciparum 3D70.028
Artesunate (Reference)P. falciparum 3D70.0006

Quinazolines have been recognized for their potential against Mycobacterium tuberculosis (Mtb). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of novel therapeutic agents. frontiersin.org Fluoroquinolones, a related class of compounds, have been used in treating tuberculosis, and research into other fluorine-containing heterocyclic compounds like 6-fluoroquinazolines is ongoing. nih.govresearchgate.net

Studies on related quinolone structures have shown that compounds like orbifloxacin (B1677453) possess significant bactericidal activity against Mtb in vitro, with a low Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL. frontiersin.org While specific MIC data for this compound against Mtb is limited in the provided sources, the known efficacy of related fluorine-containing heterocycles suggests this is a promising area for further investigation.

Anti-Inflammatory Modulations by this compound Derivatives

Chronic inflammation is a key factor in numerous diseases, making the development of effective anti-inflammatory agents a therapeutic priority. Derivatives of this compound have shown significant promise as modulators of inflammatory pathways, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.govuludag.edu.tr

In one study, a series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed as NF-κB inhibitors. nih.gov Compound 8c from this series demonstrated potent anti-inflammatory activity and low toxicity. researchgate.netnih.gov It was found to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting the activation of this critical inflammatory pathway. researchgate.netnih.gov Further investigation revealed that compound 8c also decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. nih.gov

Similarly, studies on 3-(arylideneamino)-2-phenylquinazolin-4(3H)-one derivatives showed that they could inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in endotoxin-stimulated macrophages. uludag.edu.tr This inhibition was linked to the suppression of NF-κB activation. uludag.edu.tr The compound P(3a) , a nitro-containing derivative, significantly inhibited the expression of these cytokines and the NF-κB p65 subunit by preventing the phosphorylation and degradation of IκB. uludag.edu.tr These findings establish the 2-phenylquinazoline (B3120039) scaffold as a valuable template for developing novel anti-inflammatory agents that target the NF-κB pathway. uludag.edu.tr

Table 5: Anti-Inflammatory Activity of Quinazoline Derivatives
CompoundTarget Pathway/MoleculeKey In Vitro FindingReference
8c NF-κB, NLRP3 InflammasomeReduced phosphorylation of IκBα and p65; downregulated NLRP3, ASC, caspase-1. nih.gov
P(3a) NF-κB, Pro-inflammatory CytokinesInhibited expression of TNF-α, IL-1β, IL-6; suppressed phosphorylation of IκB. uludag.edu.tr

Anticancer and Cytotoxic Activities of this compound Analogues

Analogues of this compound have been the subject of extensive research in the quest for novel anticancer agents. These investigations have revealed their potential to interfere with key cellular processes involved in cancer progression, including enzyme activity, cell cycle regulation, and the induction of programmed cell death.

Enzyme Inhibition

The anticancer effects of this compound analogues are often attributed to their ability to inhibit various enzymes that are critical for the growth and survival of cancer cells.

One area of significant interest is the inhibition of protein kinases. For instance, a series of new fluoroquinazolinone derivatives were designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization. Several of these compounds exhibited potent cytotoxic activity against human cancer cell lines, with some showing better activity than the reference drug gefitinib (B1684475). Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of EGFR and tubulin.

Another study focused on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative as a selective inhibitor of Aurora A kinase. nih.gov This compound demonstrated potency and selectivity for Aurora A, a key regulator of mitosis. nih.gov Its inhibitory action on this enzyme contributes to its anticancer effects. nih.gov

The table below summarizes the enzyme inhibitory activities of selected this compound analogues.

Compound AnalogueTarget EnzymeObserved Effect
Fluoroquinazolinone derivativesEGFR Kinase, Tubulin PolymerizationDual inhibition, with some analogues showing higher potency than gefitinib.
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseSelective inhibition. nih.gov

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

Beyond enzyme inhibition, this compound analogues have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death).

The aforementioned 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an Aurora A kinase inhibitor, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Furthermore, it was shown to induce apoptosis in these cells. nih.gov

Another study on new synthetic phenylquinazoline derivatives revealed their ability to induce apoptosis by targeting the pro-survival members of the BCL-2 family of proteins. nih.gov By inhibiting these anti-apoptotic proteins, these compounds can shift the cellular balance towards cell death.

The mechanisms of cell cycle modulation and apoptosis induction are critical to the anticancer potential of these compounds.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of this compound analogues have been evaluated against a variety of human cancer cell lines, providing insights into their potential therapeutic applications.

Studies have demonstrated the cytotoxicity of various synthetic derivatives against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MBA-231 (triple-negative). nih.gov The cytotoxic effects are often dose-dependent, leading to a reduction in cell viability. researchgate.net

The table below presents in vitro cytotoxicity data for selected analogues against common human cancer cell lines.

Compound AnalogueCancer Cell LineIC50 Value
Fluoroquinazolinone derivative 1MCF-7Data not specified
Fluoroquinazolinone derivative 2MDA-MBA-231Data not specified
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7168.78 µM nih.gov

Metabolic and Endocrine System Interactions

Research into quinazoline derivatives has extended to their potential roles in modulating metabolic and endocrine pathways, with a particular focus on antidiabetic activity.

One key target in this area is dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP4 inhibitors. nih.gov Several of these compounds showed promising inhibitory activity against the DPP4 enzyme. nih.gov While these compounds are structurally distinct from this compound, this research highlights the potential of the broader quinazoline class in the context of metabolic disorders.

Pain Management Applications

The analgesic properties of quinazoline derivatives have also been a subject of investigation, suggesting their potential application in pain management.

A study on some novel 2,4,6-trisubstituted-quinazoline derivatives reported that several compounds were more potent analgesic agents than the reference drug Indomethacin. nih.gov Another study noted that a 6-chloro-2-phenylquinazoline (B11867208) derivative displayed 43% inhibition in a model of acetic acid-induced writhing, indicating analgesic activity. mdpi.com Although this is a chloro-analogue rather than a fluoro-analogue, it points to the potential of halogenated 2-phenylquinazolines in analgesia.

Other Investigated Biological Activities

Extensive literature searches were conducted to identify in vitro studies on a range of other potential biological activities for the compound this compound. The following sections detail the findings for each specified activity.

Antioxidant Activity

No specific in vitro studies evaluating the antioxidant properties of this compound were identified in the performed searches. While research exists on the antioxidant potential of the broader quinazoline and quinazolinone classes of compounds, data specifically pertaining to the 6-fluoro-2-phenyl derivative is not available in the reviewed literature. nih.govbiotech-asia.orgmdpi.comnih.govresearchgate.net

Bronchodilator Activity

There is no available scientific literature from the searches conducted detailing in vitro investigations into the bronchodilator effects of this compound. Studies on related but structurally distinct quinazoline derivatives have explored this activity, but specific data for this compound is absent. openmedicinalchemistryjournal.comnih.govnih.gov

Topoisomerase Inhibition

No research articles or data were found that specifically assess the in vitro topoisomerase inhibition activity of this compound. The role of other quinoline (B57606) and quinazoline derivatives as topoisomerase inhibitors has been a subject of research, but this has not extended to the specific compound . nih.govmdpi.commdpi.com

A2A Adenosine (B11128) Receptor Antagonism

While the quinazoline scaffold is recognized as a promising structure for the development of A2A adenosine receptor antagonists, no specific in vitro binding assays or functional antagonism studies for this compound were found in the conducted searches. nih.govnih.gov Research in this area has focused on other substituted quinazoline derivatives. nih.govnih.gov

Anti-obesity Activity

No dedicated in vitro studies investigating the potential anti-obesity activity of this compound, such as pancreatic lipase (B570770) inhibition or effects on adipocyte differentiation, were identified in the literature search. Research into the anti-obesity effects of quinazolinone derivatives has been reported, but not for this specific compound. eco-vector.comresearchgate.netnih.govrsc.org

Nematicidal Activity

A search of available scientific literature yielded no studies concerning the in vitro nematicidal activity of this compound against any plant-parasitic or free-living nematodes. nih.govnih.govresearchgate.net

Anti-Leishmania Activity

No specific in vitro studies on the anti-leishmanial activity of this compound against any Leishmania species were found. The current body of research on the anti-leishmanial properties of quinazoline-related compounds does not include specific data for this compound. nih.govnih.govmdpi.compeerj.com

Future Directions and Research Perspectives for 6 Fluoro 2 Phenylquinazoline

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis towards more environmentally friendly and efficient methodologies is a critical area of research. hilarispublisher.com Future efforts in the synthesis of 6-Fluoro-2-phenylquinazoline should prioritize the development of novel and sustainable routes that offer improvements over classical methods.

Key areas for future synthetic research include:

Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), minimizing the use of hazardous reagents, and improving atom economy. frontiersin.org Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, represent a promising avenue for the efficient and sustainable production of this compound derivatives. frontiersin.org

Catalysis with Earth-Abundant Metals: Research into the use of catalysts based on earth-abundant and non-toxic first-row transition metals such as manganese, iron, nickel, and copper is a significant trend in sustainable synthesis. researchgate.net These metals can offer cost-effective and environmentally benign alternatives to precious metal catalysts like palladium. frontiersin.orgacs.org Developing catalytic systems using these metals for the modular assembly of the this compound scaffold would be a noteworthy achievement. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.org The application of microwave-assisted organic synthesis (MAOS) to the various steps in the production of this compound could streamline its synthesis, making it more efficient and scalable. frontiersin.org

Carbon Dioxide Utilization: Innovative methods that utilize carbon dioxide (CO2) as a C1 source are gaining traction for the synthesis of heterocyclic compounds. researchgate.net Exploring synthetic pathways where CO2, potentially from industrial flue gas, can be incorporated into the quinazoline (B50416) ring would represent a significant step towards a circular economy in chemical manufacturing. researchgate.net

Synthetic StrategyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, operational simplicity. frontiersin.org
Earth-Abundant Metal Catalysis Lower cost, reduced toxicity, increased sustainability. researchgate.net
Microwave-Assisted Synthesis Faster reaction times, higher yields, improved energy efficiency. frontiersin.org
CO2 Utilization Use of a renewable carbon source, potential for carbon capture. researchgate.net

Application of Advanced Spectroscopic and Structural Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is crucial for rational drug design. Future research should leverage advanced analytical techniques to provide detailed structural insights.

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the molecular and crystal structure of a compound. researchgate.net Obtaining high-quality crystals of this compound and its biologically active derivatives would allow for precise measurement of bond lengths, bond angles, and conformational features. nih.govresearchgate.net This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. researchgate.net

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the connectivity and spatial proximity of atoms within the molecule. For a fluorinated compound like this compound, 19F NMR spectroscopy is particularly important for confirming the position of the fluorine atom and studying its electronic environment.

Computational Chemistry: The integration of experimental data with computational methods, such as Density Functional Theory (DFT), allows for a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These computational studies can help in interpreting experimental spectra and predicting the properties of yet-to-be-synthesized derivatives.

Analytical TechniqueInformation Gained for this compound
Single-Crystal X-ray Diffraction Precise 3D structure, bond parameters, crystal packing. researchgate.netnih.gov
Advanced NMR (2D, 19F) Unambiguous structural confirmation, through-bond and through-space atomic correlations.
Mass Spectrometry (HRMS) Exact molecular weight and elemental composition. mdpi.com
Computational Chemistry (DFT) Electronic properties, molecular orbital analysis, theoretical spectroscopic data. researchgate.net

Integration of Multi-Omics Data in Advanced SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. mdpi.com The future of SAR for this compound lies in the integration of complex biological data.

Traditionally, SAR studies involve synthesizing a series of analogues and testing them in specific biological assays. researchgate.net For this compound, this would involve modifying the phenyl ring or other positions of the quinazoline core and assessing the impact on a particular biological target. mdpi.com

The next frontier is the integration of multi-omics data (genomics, proteomics, metabolomics) to build more comprehensive SAR models. elifesciences.org This approach can provide a holistic view of how a compound affects a biological system, moving beyond a single target to understand its impact on entire pathways. elifesciences.org For instance, treating cancer cells with this compound and then analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal not only the primary target but also off-target effects and potential resistance mechanisms. elifesciences.org This data-rich approach can lead to the design of more selective and effective drug candidates. elifesciences.org

Exploration of New Biological Targets and Mechanisms of Action

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide variety of biological targets. mdpi.com Many approved drugs containing the quinazoline core are kinase inhibitors. nih.govmdpi.com

Future research on this compound should aim to:

Screen Against Diverse Kinase Panels: Given the prevalence of quinazoline-based kinase inhibitors, a primary avenue of investigation should be the comprehensive screening of this compound against a broad panel of protein kinases. nih.govmdpi.com This could identify novel and selective inhibitors for kinases implicated in cancer and other diseases, such as VEGFR, EGFR, c-Met, and Aurora kinases. mdpi.comnih.govnih.gov The fluorine atom at the 6-position can significantly influence binding affinity and selectivity. nih.govmdpi.com

Investigate Non-Kinase Targets: Research should not be limited to kinases. The quinazoline nucleus is present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com High-throughput screening of this compound against diverse biological targets could uncover entirely new therapeutic applications.

Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies are crucial. For example, if an anticancer effect is observed, research should focus on determining if the compound induces apoptosis, causes cell cycle arrest, or inhibits other key cellular processes. mdpi.comnih.gov Understanding the precise mechanism of action is essential for further development. researchgate.net

Potential Target ClassExamplesRelevance for this compound
Protein Kinases EGFR, VEGFR-2, c-Met, PI3K, Aurora KinasesWell-established target class for quinazolines; potential for novel cancer therapeutics. nih.govmdpi.comnih.gov
G-Quadruplexes Telomeric and oncogene promoter G4sEmerging anticancer target; planar aromatic structure may favor interaction. nih.govmdpi.com
Microbial Enzymes Dihydrofolate reductase, DNA gyrasePotential for development of new antimicrobial agents. nih.gov
Central Nervous System Receptors GABA receptors, serotonin (B10506) receptorsExploration for potential anticonvulsant or antidepressant activities. nih.gov

Q & A

Q. What integrative approaches link this compound’s activity to downstream signaling pathways?

  • Combine transcriptomics (RNA-seq) and phosphoproteomics to map kinase inhibition effects. Pathway enrichment analysis (e.g., KEGG) identifies dysregulated networks, validated via siRNA knockdown of candidate genes .

Data Analysis and Validation

Q. How do researchers distinguish between nonspecific aggregation and true target engagement in bioassays?

  • Perform dynamic light scattering (DLS) to detect aggregates. Include detergent controls (e.g., 0.01% Tween-20) and validate hits using orthogonal assays (e.g., SPR or ITC) .

Q. What statistical methods are appropriate for dose-response studies with this compound?

  • Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50}/EC50_{50}. Bootstrap resampling accounts for variability in triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.